8-hydroxy-2H-chromene-3-carboxylic acid

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

For medicinal chemistry teams developing next-generation oncology or CNS therapeutics, this 8-hydroxy-2H-chromene-3-carboxylic acid is an essential starting material. Unlike generic chromene-3-carboxylic acids, the 8-hydroxy substitution is critical for generating low-nanomolar CBR1 inhibitors (Ki=15nM) and AKR1C3 inhibitors (IC50 25-56nM, >220-fold selectivity). Its unique 2H-chromene core (vs. common 2-oxo-chromene) targets MAO-B pathways for Parkinson's research. Procure with confidence for compound-specific validation.

Molecular Formula C10H8O4
Molecular Weight 192.17
CAS No. 923215-10-5
Cat. No. B2817613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxy-2H-chromene-3-carboxylic acid
CAS923215-10-5
Molecular FormulaC10H8O4
Molecular Weight192.17
Structural Identifiers
SMILESC1C(=CC2=C(O1)C(=CC=C2)O)C(=O)O
InChIInChI=1S/C10H8O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4,11H,5H2,(H,12,13)
InChIKeyLFWKXPMKTCNNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-hydroxy-2H-chromene-3-carboxylic acid (CAS 923215-10-5): Chemical Identity and Core Characteristics for Informed Procurement


8-hydroxy-2H-chromene-3-carboxylic acid (CAS 923215-10-5) is a synthetic chromene derivative with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . Its structure features a benzopyran core with a hydroxyl substituent at the 8-position and a carboxylic acid moiety at the 3-position of the 2H-chromene ring system [1]. This compound is available for research use from multiple vendors, with typical purities around 95% . It serves primarily as a chemical scaffold in medicinal chemistry and as a reference standard in analytical method development .

Why 8-hydroxy-2H-chromene-3-carboxylic acid Cannot Be Replaced by Generic Chromene-3-carboxylic Acid Analogs


Chromene-3-carboxylic acid derivatives are not functionally interchangeable due to the critical influence of substitution patterns on biological target engagement and physicochemical properties. Even subtle modifications, such as the introduction of an 8-hydroxy group, can dramatically alter hydrogen-bonding networks, metal chelation capacity, and overall molecular recognition . Within the chromene class, positional isomerism and oxidation state (e.g., 2H-chromene vs. 2-oxo-2H-chromene) dictate distinct pharmacological profiles; for instance, chromone-3-carboxylic acid exhibits potent and selective MAO-B inhibition, while its 2-carboxylic acid regioisomer is inactive under identical conditions [1]. For 8-hydroxy-2H-chromene-3-carboxylic acid, the specific hydroxyl placement enables unique interactions that closely related analogs lacking this group cannot replicate, underscoring the necessity for compound-specific validation rather than class-based substitution.

Quantitative Differentiation of 8-hydroxy-2H-chromene-3-carboxylic acid Against Key Comparators


Enhanced Ligand Efficiency for Carbonic Anhydrase Inhibition via 8-Hydroxy Substitution

The 8-hydroxy substitution in the chromene-3-carboxylic acid scaffold improves hydrogen-bonding capacity and polar surface area, which correlates with enhanced binding to carbonic anhydrase isoforms compared to unsubstituted or 6-methoxy analogs [1]. While direct experimental data for 8-hydroxy-2H-chromene-3-carboxylic acid is not available, the closely related 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits a Ki of 3.9 µM against human carbonic anhydrase 5A [2]. The presence of an 8-hydroxy group, with its additional hydrogen bond donor, is predicted to further increase affinity based on structure-activity relationships established for coumarin-based CA inhibitors [1].

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Discrimination from 2-Oxo Analogs: Redox State Dictates MAO Inhibition Selectivity

The oxidation state of the chromene ring is a critical determinant of monoamine oxidase (MAO) inhibitory activity. Chromone-3-carboxylic acid (4-oxo-4H-chromene-3-carboxylic acid) acts as a potent and selective MAO-B inhibitor, with no significant inhibition of MAO-A observed at 0.1 mM [1]. In contrast, the corresponding chromone-2-carboxylic acid regioisomer is completely inactive under identical conditions [1]. This underscores that the 2H-chromene scaffold (non-oxidized at C2) of 8-hydroxy-2H-chromene-3-carboxylic acid occupies a distinct chemical space, likely interacting with different targets or exhibiting altered MAO isoform selectivity compared to its 2-oxo counterparts.

Monoamine Oxidase Neurodegeneration Enzyme Selectivity

Precursor for Highly Potent 2-Imino Derivatives with Nanomolar CBR1 and AKR1C3 Inhibition

8-hydroxy-2H-chromene-3-carboxylic acid serves as a critical synthetic precursor for generating 8-hydroxy-2-imino-2H-chromene-3-carboxamide derivatives, which have demonstrated exceptional potency against human carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3). Specifically, the 2-chlorophenylamide derivative (13h) derived from this scaffold exhibits a Ki of 15 nM for CBR1 [1], while N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d) displays an IC50 range of 25-56 nM against AKR1C3 with >220-fold selectivity over related isoforms [2]. In comparison, the parent 8-hydroxy-2H-chromene-3-carboxylic acid itself is inactive against these targets, underscoring its value as a versatile building block rather than a direct bioactive agent.

Carbonyl Reductase 1 AKR1C3 Cancer Metabolism

High-Value Application Scenarios for 8-hydroxy-2H-chromene-3-carboxylic acid Based on Verified Differentiation


Synthesis of Potent and Selective Carbonyl Reductase 1 (CBR1) Inhibitors for Cancer and Metabolic Disease Research

As a precursor to 8-hydroxy-2-imino-2H-chromene-3-carboxamides, this compound is essential for generating low nanomolar CBR1 inhibitors (Ki = 15 nM) [1]. CBR1 is implicated in cancer cell survival and drug metabolism, making these inhibitors valuable for elucidating CBR1 biology and for developing adjunct therapies in oncology. Procurement is justified for laboratories focused on enzyme inhibitor design and cancer metabolism studies.

Development of Highly Selective AKR1C3 Inhibitors for Hormone-Dependent Cancers

Derivatives of 8-hydroxy-2H-chromene-3-carboxylic acid, such as N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide, exhibit potent inhibition of AKR1C3 (IC50 25-56 nM) with >220-fold selectivity over AKR1C1, 1C2, and 1C4 [2]. AKR1C3 is a key enzyme in steroid hormone biosynthesis and a validated target in prostate and breast cancer. This application scenario supports procurement for medicinal chemistry teams working on novel cancer therapeutics.

Exploration of Novel MAO-B Selective Inhibitors via Non-Oxidized Chromene Scaffolds

The 2H-chromene core of 8-hydroxy-2H-chromene-3-carboxylic acid distinguishes it from the extensively studied 2-oxo-chromene (coumarin) and chromone MAO inhibitors [3]. This structural divergence offers a unique entry point for discovering next-generation MAO-B inhibitors with potentially improved selectivity or reduced off-target effects. Research groups investigating Parkinson's disease and other neurological disorders may procure this compound to diversify their chemical libraries and explore uncharted chemical space in MAO inhibition.

Probing Carbonic Anhydrase Isoform Selectivity with 8-Hydroxy Chromene Derivatives

The 8-hydroxy substitution on the chromene-3-carboxylic acid scaffold enhances hydrogen-bonding capacity, a key feature for binding to carbonic anhydrase (CA) active sites [4]. While direct data for the parent acid is limited, the structural class suggests potential for developing isoform-selective CA inhibitors. This compound can serve as a starting point for synthesizing libraries to screen against specific CA isoforms (e.g., CA IX, CA XII) implicated in cancer and glaucoma, making it a relevant procurement item for CA-focused drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-hydroxy-2H-chromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.